4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-AMINO-N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the dichlorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Final condensation step: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated precursors, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-AMINO-N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction Modulation: The compound can affect signal transduction pathways, altering cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-3-METHYL-1,2,5-OXADIAZOLE: A simpler oxadiazole derivative with different biological activities.
2,4-DICHLOROPHENYLHYDRAZINE: A related compound with similar structural features but different chemical properties.
3-METHOXY-4-HYDROXYBENZALDEHYDE: A compound with similar functional groups but lacking the oxadiazole ring.
Uniqueness
4-AMINO-N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of the oxadiazole ring, dichlorophenyl, and methoxyphenyl groups. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H15Cl2N5O4 |
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Molecular Weight |
436.2 g/mol |
IUPAC Name |
4-amino-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C18H15Cl2N5O4/c1-27-15-6-10(8-22-23-18(26)16-17(21)25-29-24-16)2-5-14(15)28-9-11-3-4-12(19)7-13(11)20/h2-8H,9H2,1H3,(H2,21,25)(H,23,26)/b22-8+ |
InChI Key |
KWRQXKJZTXTQKW-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NON=C2N)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NON=C2N)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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